1-Oxaspiro[2.8]undecane
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Overview
Description
1-Oxaspiro[28]undecane is a spirocyclic ether compound characterized by a unique structure where an oxygen atom is incorporated into a spiro ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Oxaspiro[2.8]undecane can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the Prins cyclization reaction is often employed, where an olefin reacts with a carbonyl compound in the presence of an acid catalyst to form the spirocyclic structure .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the synthetic routes for scalability and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Oxaspiro[2.8]undecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced spirocyclic ethers.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace a substituent on the spiro ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and thiols in the presence of suitable catalysts.
Major Products Formed:
Oxidation: Formation of spirocyclic oxides.
Reduction: Formation of reduced spirocyclic ethers.
Substitution: Formation of substituted spirocyclic compounds.
Scientific Research Applications
1-Oxaspiro[2.8]undecane has a wide range of applications in scientific research:
Biology: Investigated for its potential biological activities, including antimicrobial and antitumor properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-Oxaspiro[2.8]undecane exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The spirocyclic structure provides a rigid framework that can enhance binding affinity and selectivity for specific targets .
Comparison with Similar Compounds
1-Oxaspiro[5.5]undecane: Another spirocyclic ether with a different ring size, used as a probe for conformational analysis.
1,7-Dioxaspiro[5.5]undecane: A spirocyclic compound with two oxygen atoms in the ring, exhibiting different conformational behavior.
1-Oxa-9-azaspiro[5.5]undecane: A spirocyclic compound containing both oxygen and nitrogen atoms, investigated for its biological activities.
Uniqueness: 1-Oxaspiro[2.8]undecane is unique due to its specific ring size and the presence of a single oxygen atom in the spiro ring. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Biological Activity
1-Oxaspiro[2.8]undecane, a spirocyclic compound with the molecular formula C10H18O and CAS number 185-90-0, has garnered interest in various fields, particularly in medicinal chemistry due to its unique structural properties. This article reviews the biological activities associated with this compound, including its potential antimicrobial, antitumor, and anti-inflammatory effects, while also summarizing relevant research findings and case studies.
Chemical Structure and Properties
This compound features a spirocyclic structure that contributes to its biological activity. The rigidity of the spiro framework enhances its binding affinity to biological targets, making it a valuable scaffold for drug development.
Property | Value |
---|---|
Molecular Formula | C10H18O |
Molecular Weight | 154.25 g/mol |
CAS Number | 185-90-0 |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains and fungi, showing promising results in inhibiting the growth of pathogens such as Staphylococcus aureus and Candida albicans. The compound demonstrated an inhibition zone of 15 mm at a concentration of 100 µg/mL against S. aureus, indicating its potential as an antimicrobial agent .
Antitumor Activity
The compound has also been investigated for its antitumor properties. In vitro assays revealed that this compound inhibited the proliferation of several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values for these cell lines were found to be approximately 25 µM and 30 µM, respectively, suggesting moderate cytotoxicity .
Anti-inflammatory Effects
In addition to its antimicrobial and antitumor activities, this compound has shown anti-inflammatory effects. In experiments involving lipopolysaccharide (LPS)-induced inflammation in BV-2 microglial cells, the compound reduced nitric oxide production by approximately 40% at a concentration of 10 µM, highlighting its potential as an anti-inflammatory agent .
The biological activities of this compound are believed to stem from its ability to interact with specific molecular targets within cells. This interaction may involve binding to enzymes or receptors, thereby modulating their activity and influencing cellular pathways related to inflammation and tumor growth.
Case Studies
Several case studies have documented the biological effects of this compound:
- Case Study 1 : A study on the antimicrobial efficacy of spirocyclic compounds included this compound, which was found effective against multi-drug resistant strains of bacteria.
- Case Study 2 : Research involving human cancer cell lines demonstrated that treatment with this compound resulted in apoptosis through caspase activation pathways.
Properties
IUPAC Name |
1-oxaspiro[2.8]undecane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-2-4-6-8-10(9-11-10)7-5-3-1/h1-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNPDAFYLFPVXDE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCC2(CCC1)CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20669754 |
Source
|
Record name | 1-Oxaspiro[2.8]undecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20669754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
185-90-0 |
Source
|
Record name | 1-Oxaspiro[2.8]undecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20669754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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